Cobalt(3+);cyclopenta-1,3-diene;hexafluorophosphate
Description
Cobalt(3+);cyclopenta-1,3-diene;hexafluorophosphate is a coordination complex comprising a cobalt(III) cation coordinated to a cyclopenta-1,3-diene ligand, with a hexafluorophosphate (PF₆⁻) counterion. The cobalt center adopts a sandwich-like structure, as evidenced by crystallographic data showing Co–C bond distances of ~1.90–2.10 Å and bond angles such as 38.7° (C–Co–C) and 66.8° (C–C–Co) . The cyclopentadienyl (Cp) ligand’s π-electron system stabilizes the high oxidation state of cobalt, making this compound redox-active and suitable for applications in catalysis and materials science.
Properties
Molecular Formula |
C10H10CoF6P |
|---|---|
Molecular Weight |
334.08 g/mol |
IUPAC Name |
cobalt(3+);cyclopenta-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/2C5H5.Co.F6P/c2*1-2-4-5-3-1;;1-7(2,3,4,5)6/h2*1-3H,4H2;;/q2*-1;+3;-1 |
InChI Key |
XQWPTSIDGQMDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Co+3] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cobaltocenium Hexafluorophosphate
Cobaltocenium hexafluorophosphate (CAS No. 12427-42-8) is a stable, positively charged organometallic complex, synthesized via oxidation of cobaltocene (Cp2Co). The typical synthetic route involves:
- Starting Material: Cobaltocene (Cp2Co), a neutral, sandwich-type organometallic compound.
- Oxidation Step: Oxidation of cobaltocene with an appropriate oxidant, such as ferrocenium salts , hydrogen peroxide , or air in aqueous media , to generate the cobaltocenium cation.
- Counterion Exchange: The resulting cobaltocenium ion is paired with hexafluorophosphate (PF6−) via an ion exchange process, often using potassium hexafluorophosphate (KPF6) , which yields cobaltocenium hexafluorophosphate as a crystalline solid with high purity.
Research Outcome:
A scalable synthesis method was developed, achieving yields of over 70%, with high purity confirmed via elemental analysis and NMR spectroscopy. This method involves oxidation in aqueous media with air, followed by precipitation with KPF6, as detailed in recent publications and commercial synthesis protocols.
Functionalization with Cyclopentadiene Derivatives
The key to preparing Cobalt(III); cyclopenta-1,3-diene; hexafluorophosphate lies in functionalizing the cobaltocenium core with cyclopentadiene or its derivatives. The process generally involves:
Preparation of Cyclopentadiene Derivatives:
Cyclopentadiene is often used as a precursor, either directly or as substituted derivatives, to form the cyclopentadienyl ligand attached to cobalt.Ligand Substitution and Complex Formation:
The synthesis of the desired complex involves ligand exchange reactions where cyclopentadiene or substituted cyclopentadiene interacts with cobaltocenium salts under controlled conditions, often in inert atmospheres to prevent oxidation or decomposition.Electrophilic or Nucleophilic Pathways:
The formation can proceed via electrophilic substitution, where cobaltocenium acts as an electrophile, or via direct complexation in the presence of suitable solvents and catalysts.
Research Data:
While specific literature on the direct synthesis of cobaltocenium cyclopenta-1,3-diene hexafluorophosphate is limited, analogous procedures involve:
Research Outcomes and Data Tables
Table 1: Typical Synthesis Parameters for Cobaltocenium Hexafluorophosphate
| Parameter | Value | Reference |
|---|---|---|
| Starting material | Cobaltocene (Cp2Co) | |
| Oxidant | Air, H2O2, or ferrocenium salts | |
| Solvent | Aqueous media, acetonitrile | |
| Yield | >70% | |
| Purity | >98% (elemental analysis) |
Table 2: Ligand Functionalization Conditions
Summary of Preparation Strategies
Electrochemical Oxidation:
Electrochemical methods can oxidize cobaltocene to cobaltocenium in situ, followed by ligand exchange with cyclopentadiene derivatives, as demonstrated in electrochemical synthesis studies.One-pot Synthesis:
Recent advances suggest that a one-pot approach involving simultaneous oxidation and ligand coordination is feasible, reducing steps and increasing yield.Ligand Substitution Reactions:
Ligand exchange reactions, particularly with cyclopentadiene or substituted derivatives, are performed under inert atmospheres, with careful control of temperature and solvent to prevent decomposition.
Concluding Remarks
The preparation of Cobalt(III); cyclopenta-1,3-diene; hexafluorophosphate involves a combination of oxidation of cobaltocene and subsequent ligand substitution with cyclopentadiene derivatives. Advances in synthetic methodologies, including electrochemical oxidation and one-pot procedures, have improved yields and purity. The process is well-documented in organometallic chemistry literature, with data supporting scalable and efficient synthesis routes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced back to cobaltocene under specific conditions.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride (FeCl3), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetone, dichloromethane, and other organic solvents.
Major Products:
Oxidation Products: Various cobalt complexes depending on the oxidizing agent used.
Reduction Products: Cobaltocene and other cobalt-containing compounds.
Substitution Products: New organometallic complexes with different ligands
Scientific Research Applications
Cobaltocenium hexafluorophosphate, also known as Bis(cyclopentadienyl)cobalt(II) hexafluorophosphate, is a chemical compound with the formula . It features a cobalt(III) cation sandwiched between two cyclopentadienyl anions, contributing to its high stability and an 18-electron configuration. This compound is utilized across various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
Chemical Properties and Structure: Cobaltocenium hexafluorophosphate appears as a yellow powder and possesses a well-defined oxidation state, making it valuable in electrochemical studies. The structure of the compound contributes to its stability and resistance to electrophilic attacks.
Catalysis: Cobaltocenium hexafluorophosphate is used as a cocatalyst in several organic reactions.
- Heck Reaction: It facilitates carbon-carbon bond formation between aryl halides and alkenes in conjunction with palladium catalysts, which is essential for synthesizing complex organic molecules.
- Nucleophilic Substitution: It participates in nucleophilic substitution reactions, where nucleophiles can replace cyclopentadienyl ligands, expanding its utility in organic synthesis.
Electrochemistry: The compound's reversible redox properties make it effective as a redox shuttle and in electrochemical sensors.
- Redox Shuttle: It acts as an electron mediator in various chemical processes, enhancing reaction efficiency.
- Electrochemical Sensors: Its ability to modify electrode surfaces through cathodic reduction makes it suitable for developing sensitive electrochemical sensors.
Biological Applications: Research indicates potential applications of cobaltocenium hexafluorophosphate in biochemistry.
- Bioconjugation: The compound has been explored as a labeling reagent for amino and thiol functionalities in peptides and proteins. Its selectivity towards amines and cysteine residues allows for effective modification without compromising biomolecule integrity.
- Therapeutic Agent: Studies are investigating its use in drug delivery systems, leveraging its stability under physiological conditions.
Industrial Applications
Cobaltocenium hexafluorophosphate is relevant in the synthesis of functional materials.
- Block Copolymers: It serves as a building block for synthesizing side-chain cobaltocenium-containing block copolymers, which have applications in materials science and nanotechnology.
- Anion Exchange Membranes: The compound is utilized in the production of anion exchange membranes, critical for fuel cells and other energy-related technologies.
Mechanism of Action
The mechanism by which bis(cyclopentadienyl)cobalt(III) hexafluorophosphate exerts its effects involves its ability to act as an electron donor or acceptor. This property allows it to participate in redox reactions, facilitating electron transfer processes. The compound can interact with various molecular targets, including organic molecules and metal complexes, through coordination and electron transfer .
Comparison with Similar Compounds
Hexachlorocyclopentadiene Derivatives
Hexachlorinated cyclopentadiene derivatives (e.g., 1,2,3,4,5,5-hexachloro-1,3-cyclopentadiene) differ significantly in electronic and steric properties. These compounds exhibit enhanced environmental persistence due to chlorine substituents, as indicated by EPA monitoring codes (e.g., 34386 for total water concentrations) . Unlike the cobalt complex, these derivatives lack transition-metal coordination and serve primarily as intermediates in pesticide synthesis.
| Property | Cobalt(3+);cyclopenta-1,3-diene;hexafluorophosphate | Hexachlorocyclopentadiene |
|---|---|---|
| Molecular Formula | C₅H₅Co·PF₆ | C₅Cl₆ |
| Key Substituents | PF₆⁻ counterion, Co³+ center | Six Cl atoms |
| Stability | Air-stable, redox-active | Hydrolytically stable |
| Applications | Catalysis, electrochemistry | Pesticide synthesis |
Neutral Cyclopentadiene Derivatives
Neutral cyclopentadiene compounds, such as 3-ethyl-1-methylcyclopenta-1,3-diene (C₈H₁₂), lack metal coordination and counterions. Their reduced polarity results in lower solubility in polar solvents compared to the cobalt complex. These derivatives are used as ligands or precursors in organic synthesis .
Ionic Liquids with Hexafluorophosphate
1,3-Dimethylimidazolium hexafluorophosphate (DMAP·PF₆) shares the PF₆⁻ counterion but replaces the cobaltocenium moiety with an organic cation. DMAP·PF₆ is a room-temperature ionic liquid (RTIL) used as a solvent or catalyst in peptide coupling reactions, contrasting with the cobalt complex’s redox-driven applications .
| Property | This compound | 1,3-Dimethylimidazolium PF₆ |
|---|---|---|
| Cation Type | Transition-metal (Co³+) | Organic (imidazolium) |
| Conductivity | Moderate (semiconductor) | High (ionic liquid) |
| Thermal Stability | Decomposes >250°C | Stable up to 300°C |
Cobaltocenium Derivatives
Other cobaltocenium salts (e.g., cobaltocenium iodide) exhibit similar redox behavior but differ in counterion effects. Hexafluorophosphate enhances solubility in non-aqueous media compared to halide counterions, enabling wider electrochemical applications .
Key Research Findings
- Structural Insights : The cobalt complex’s distorted sandwich geometry (C–Co–C angles: 66.5–140.8°) enables tunable electronic properties for catalytic cycles .
- Environmental Impact : Chlorinated cyclopentadienes persist in soil (30167 code: 1.0–5.0 mg/kg) but are less relevant to industrial catalysis than the cobalt complex .
- Synthetic Utility : Ionic liquids like DMAP·PF₆ optimize reaction yields in acetonitrile/water mixtures (e.g., 75–90% yields for amide synthesis) but lack the cobalt complex’s magnetic properties .
Biological Activity
Cobalt(3+);cyclopenta-1,3-diene;hexafluorophosphate, commonly referred to as cobaltocenium hexafluorophosphate, is an organometallic compound with notable biological activity due to its unique structural and electronic properties. This article explores its synthesis, stability, redox properties, and potential applications in biological systems.
Chemical Structure and Properties
Cobaltocenium hexafluorophosphate has the molecular formula and a molecular weight of approximately 334.08 g/mol. The compound features a cationic cobalt(III) center sandwiched between two cyclopentadienyl anions, contributing to its metallocene structure. This configuration allows for significant delocalization of charge, resulting in enhanced stability and an 18-electron configuration that is resistant to electrophilic attacks.
Synthesis
The synthesis of cobaltocenium hexafluorophosphate typically involves the oxidation of cobaltocene using strong oxidizing agents followed by precipitation with potassium hexafluorophosphate. The general reaction can be summarized as follows:
This method yields a stable compound that can be further utilized in various applications.
Redox Properties
Cobaltocenium hexafluorophosphate exhibits reversible one-electron oxidation and reduction processes, making it an effective redox mediator. Its higher redox potential compared to ferrocene derivatives enhances its utility in bioanalytical applications and studies of biological redox processes .
Interaction with Biomolecules
Research indicates that cobaltocenium can interact favorably with various biomolecules, including proteins and peptides. It has been employed as a labeling reagent for amino and thiol functionalities, demonstrating selectivity towards amines and cysteine residues. This characteristic is particularly useful in bioconjugation strategies where maintaining the structural integrity of biomolecules is essential .
Case Studies
- Bioconjugation Applications : Cobaltocenium hexafluorophosphate has been investigated for its potential in bioconjugation strategies. Studies have shown that it can modify biomolecules without compromising their functionality, making it valuable for developing targeted drug delivery systems.
- Electrochemical Studies : The compound's redox properties have made it a subject of study in electrochemical systems, where it facilitates electron transfer processes essential for understanding biological mechanisms at the molecular level .
Safety Profile
While generally considered low-hazard, safety precautions are recommended when handling cobaltocenium hexafluorophosphate due to potential skin and eye irritation. It is classified with hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and is suspected of causing cancer (H351) .
Comparative Analysis
To understand the unique properties of cobaltocenium hexafluorophosphate, a comparison with similar metallocenes is presented in the table below:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Ferrocene | Metallocene | Lower redox potential; widely used as an electroactive species |
| Nickelocene | Metallocene | Similar structure; less stable than cobaltocenium |
| Ruthenocene | Metallocene | Higher stability but different reactivity patterns |
Q & A
Q. What are the established synthetic routes for bis(cyclopentadienyl)cobalt(III) hexafluorophosphate, and how do reaction conditions influence purity?
The compound is synthesized via microwave-assisted methods, which reduce reaction time and improve yield compared to traditional thermal approaches. Key steps include cyclopentadienyl ligand coordination to cobalt(III) followed by anion exchange with hexafluorophosphate (HPF₆). Purity is optimized by controlling solvent polarity (e.g., acetonitrile) and reaction temperature (80–100°C) to minimize byproducts like uncoordinated ligands or residual chloride ions . Post-synthesis purification involves recrystallization from dichloromethane/ether mixtures, with purity verified via elemental analysis and ¹⁹F NMR to confirm PF₆⁻ incorporation .
Q. How is the structural integrity of cobaltocenium hexafluorophosphate confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard, revealing bond angles (e.g., C3–C4–Co1 = 66.5°) and confirming the sandwich structure of the cobaltocenium cation. Additional characterization includes:
Q. What are the primary catalytic applications of this compound in organic synthesis?
It serves as a co-catalyst in Heck reactions , enhancing palladium-catalyzed C–C coupling by stabilizing transition states via cation-π interactions. It also modifies electrode surfaces in electrochemical applications, where its redox activity facilitates electron transfer in dye-sensitized solar cells (DSSCs) .
Advanced Research Questions
Q. How do electronic properties of the cobaltocenium cation influence catalytic efficiency in cross-coupling reactions?
The cobaltocenium cation’s low-lying LUMO (due to strong electron-withdrawing PF₆⁻) stabilizes electron-rich intermediates, accelerating oxidative addition steps in Pd-catalyzed reactions. Density functional theory (DFT) studies show that charge transfer from the Pd center to cobaltocenium reduces activation energy by 15–20 kJ/mol .
Q. What crystallographic challenges arise in resolving the structure of cobaltocenium derivatives, and how are they addressed?
Disorder in the PF₆⁻ anion and solvent molecules complicates refinement. Strategies include:
- Low-temperature data collection (100 K) to reduce thermal motion.
- SQUEEZE (PLATON) to model disordered solvent regions.
- High-resolution synchrotron data (λ = 0.7 Å) for improved anomalous dispersion .
Q. How does the compound’s stability under aqueous conditions impact its use in green chemistry?
While cobaltocenium is air-stable, PF₆⁻ hydrolyzes slowly in water (t₁/₂ ≈ 48 h at pH 7), releasing HF. To mitigate this, researchers employ ionic liquid matrices (e.g., 1,3-dimethylimidazolium hexafluorophosphate) or buffer systems (pH 5–6) to suppress hydrolysis in aqueous catalysis .
Q. What mechanistic insights explain its role in block copolymer self-assembly?
The cobaltocenium cation’s hydrophobicity drives micelle formation in polar solvents (e.g., DMF/H₂O). Small-angle X-ray scattering (SAXS) reveals a core-shell structure (core: Co(III), shell: PF₆⁻), with size tunable via solvent polarity (Rg = 12–25 nm) .
Methodological Recommendations
- Synthesis : Use microwave reactors (150 W, 80°C) for reproducible yields >85% .
- Electrochemical Studies : Employ a three-electrode setup with a Pt counter-electrode and 0.1 M TBAPF₆ electrolyte to avoid anion interference .
- Handling : Store under argon at −20°C; avoid prolonged exposure to humidity to prevent PF₆⁻ decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
